![molecular formula C12H15N3O4 B1308594 8-(5-硝基吡啶-2-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 877790-46-0](/img/structure/B1308594.png)
8-(5-硝基吡啶-2-基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related spirocyclic compounds is discussed in the provided papers. For example, the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane is described, which involves a palladium(0)-catalyzed reaction followed by several steps to obtain the piperidinone with good enantiomeric excess . Another paper outlines the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, indicating that the synthesis of spirocyclic compounds can be achieved through accessible starting materials . Additionally, the asymmetric synthesis of 1-azaspiro[4.5]decanes via intramolecular dipolar cycloaddition of nitrones is reported, showcasing a method that could potentially be adapted for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that are connected through a single shared atom. The papers do not directly analyze the molecular structure of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, but they do provide insights into the structural features of similar compounds. For instance, the asymmetric synthesis of piperidinones and azaspirodecanes involves the formation of spirocyclic frameworks with high diastereocontrol, which is crucial for the biological activity and pharmacokinetic properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spirocyclic compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The palladium(0)-catalyzed reaction mentioned in one of the papers is an example of a key step in the synthesis of such compounds, which can lead to further functionalization and transformation into the target molecule . The intramolecular dipolar cycloaddition of nitrones is another reaction that can be used to construct the spirocyclic core with high stereocontrol .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane are not directly discussed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often exhibit unique chemical reactivity due to their strained ring systems and can possess interesting physical properties such as solubility and melting points that are influenced by their rigid structures. The presence of a nitro group and a pyridinyl moiety in the compound suggests that it may have electron-withdrawing properties and could participate in various chemical reactions, such as nucleophilic substitution or reduction .
科学研究应用
结构阐明和抗结核应用
一项对密切相关的抗结核药物候选物的结构阐明的重要研究突出了该化合物类别在药物化学中的重要性。该研究重点关注了有希望的抗结核药物 BTZ043,揭示了其复杂的立体结构及其构象异构体的动力学。这项研究强调了此类化合物在开发结核病治疗中的潜力,展示了药物设计中结构和活性之间的复杂关系 (Richter et al., 2022)。
合成化学和材料科学
对该化合物研究的另一个方面涉及其合成及其衍生物在各种应用中的探索。研究深入探讨了立体控制制备技术和衍生物的物理化学性质,突出了该化学骨架在合成复杂分子结构中的多功能性 (Overman & Rishton, 2003)。此外,研究表明衍生物具有生长调节活性,表明在农业或生物技术中的潜在应用 (Sharifkanov et al., 2001)。
抗菌和抗氧化活性
对该类别化合物抗菌和抗氧化特性的研究显示出有希望的结果。例如,衍生物已针对其对各种细菌菌株的功效及其潜在的抗氧化活性进行了评估,表明在制药和化妆品中的应用 (Natarajan et al., 2021)。这一研究领域探索了这些化合物的生物活性潜力,为开发新的治疗剂做出贡献。
成像和诊断应用
此外,该化合物的衍生物已被探索其作为成像剂的潜力,特别是在正电子发射断层扫描 (PET) 中。对氟标记衍生物的研究突出了这些化合物靶向特定受体的能力,为其在诊断和监测各种疾病(包括肿瘤)中的应用提供了见解 (Xie et al., 2015)。
生化分析
Biochemical Properties
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), which are key components in the necroptosis signaling pathway . These interactions suggest that 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane may have therapeutic potential in treating diseases associated with necroptosis.
Cellular Effects
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of δ opioid receptors, which are involved in neurological and psychiatric disorders . Additionally, it inhibits permeability transition pores, which play a crucial role in mitochondrial function . These effects highlight the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves several binding interactions with biomolecules. It acts as an inhibitor of RIPK1 and RIPK3 by binding to their active sites, thereby preventing their activation and subsequent signaling . This inhibition leads to a reduction in necroptosis, a form of programmed cell death. Additionally, the compound’s interaction with δ opioid receptors suggests a potential role in modulating pain and inflammation .
Dosage Effects in Animal Models
The effects of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues, such as the liver and kidneys, are influenced by these interactions. This distribution pattern is important for determining its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can inhibit permeability transition pores and modulate mitochondrial function . Understanding its subcellular distribution is essential for elucidating its mechanism of action.
属性
IUPAC Name |
8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-15(17)10-1-2-11(13-9-10)14-5-3-12(4-6-14)18-7-8-19-12/h1-2,9H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMJCKWDMDLTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402336 |
Source


|
| Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877790-46-0 |
Source


|
| Record name | 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


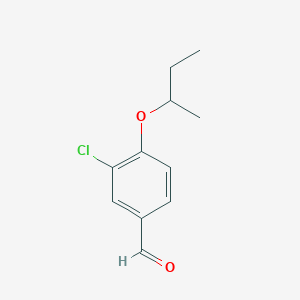

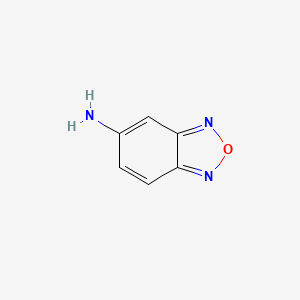
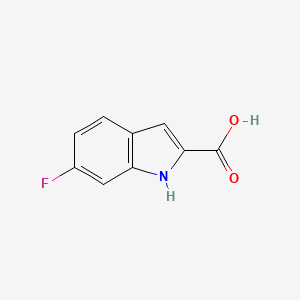
![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)
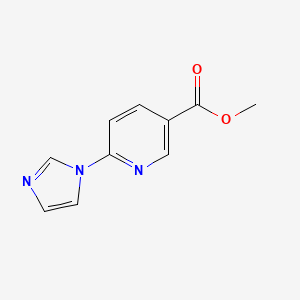
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)
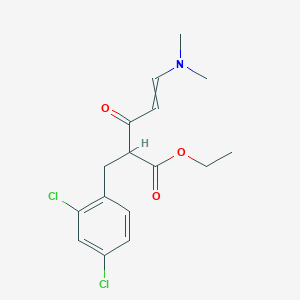
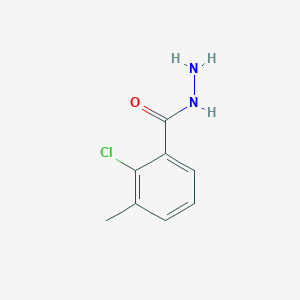

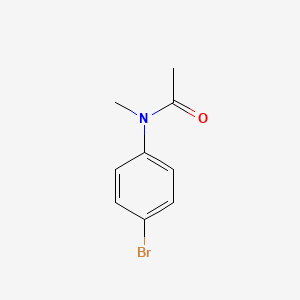
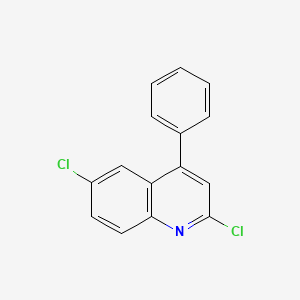
![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)